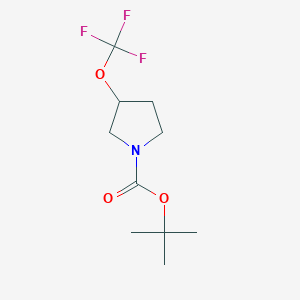
2,2-Difluoro-2-(3-fluorophenyl)ethanamine
概要
説明
2,2-Difluoro-2-(3-fluorophenyl)ethanamine is a chemical compound that belongs to the class of amphetamines. It is known for its psychoactive properties and has been used in medical research for its potential therapeutic effects. The compound’s molecular formula is C8H8F3N, and it has a molecular weight of 175.15 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,2-Difluoro-2-(3-fluorophenyl)ethanamine involves the reduction of a precursor compound using hydrogen chloride and palladium hydroxide on carbon in ethanol and water. The reaction is carried out under an atmosphere of hydrogen for 24 hours, yielding the desired amine as a white solid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial purposes, provided the reaction conditions are optimized for larger batches.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(3-fluorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will yield simpler amines.
科学的研究の応用
2,2-Difluoro-2-(3-fluorophenyl)ethanamine has been investigated for its potential therapeutic effects in various fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly its psychoactive properties.
Medicine: Investigated as a potential candidate for the treatment of neurological disorders, cancer, and cardiovascular conditions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2,2-Difluoro-2-(3-fluorophenyl)ethanamine exerts its effects involves interaction with molecular targets in the brain. It is believed to act on neurotransmitter systems, particularly those involving dopamine and serotonin, leading to its psychoactive effects. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
2,2-Difluoroethylamine: Similar in structure but lacks the phenyl group.
3-Fluoroamphetamine: Similar psychoactive properties but different in molecular structure.
2,2-Difluoro-2-(4-fluorophenyl)ethanamine: Similar structure but with a fluorine atom in a different position.
Uniqueness
2,2-Difluoro-2-(3-fluorophenyl)ethanamine is unique due to its specific arrangement of fluorine atoms and the phenyl group, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
2,2-difluoro-2-(3-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H,5,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYZBUMVMKIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B3090155.png)
![[2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3090156.png)

![11,12-Didehydro-|A-oxodibenz[b,f]azocine-5(6H)-pentanoic acid](/img/structure/B3090160.png)


